molecular formula C8H19PSi B14392179 1-(Trimethylsilyl)phosphinane CAS No. 88471-60-7

1-(Trimethylsilyl)phosphinane

Cat. No.: B14392179
CAS No.: 88471-60-7
M. Wt: 174.30 g/mol
InChI Key: ZTKJYOKWKPUBHP-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)phosphinane is an organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphinane ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)phosphinane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable phosphinane precursor in the presence of a base such as sodium-potassium alloy . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)phosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinanes depending on the reagents used.

Scientific Research Applications

1-(Trimethylsilyl)phosphinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)phosphinane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88471-60-7

Molecular Formula

C8H19PSi

Molecular Weight

174.30 g/mol

IUPAC Name

trimethyl(phosphinan-1-yl)silane

InChI

InChI=1S/C8H19PSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3

InChI Key

ZTKJYOKWKPUBHP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P1CCCCC1

Origin of Product

United States

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